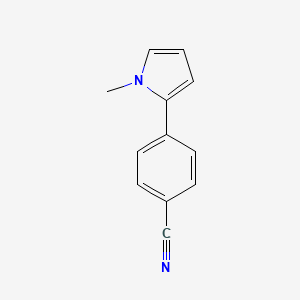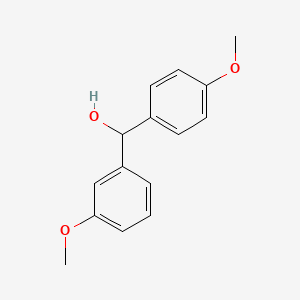![molecular formula C21H15N3O3S B14125097 N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound that features a combination of indene, thiazole, and phenylacetamide moieties. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the thiazole ring. The final step involves the coupling of the thiazole derivative with the phenylacetamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis systems. The reaction conditions are fine-tuned to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Thiazole Derivatives: Molecules with thiazole rings, exhibiting various pharmacological properties.
Phenylacetamide Derivatives: Compounds with phenylacetamide moieties, used in medicinal chemistry.
Uniqueness: N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its combination of indene, thiazole, and phenylacetamide structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-12(25)23-14-8-6-13(7-9-14)18-11-28-21(24-18)22-10-17-19(26)15-4-2-3-5-16(15)20(17)27/h2-11,26H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVFKEPIVPUEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
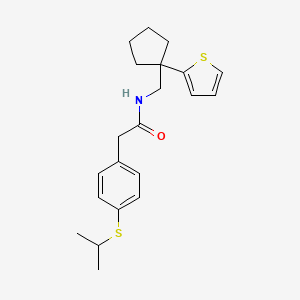
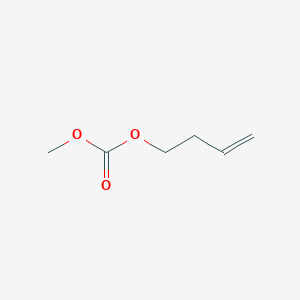
![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
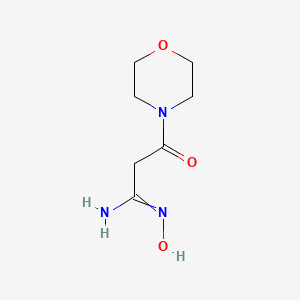
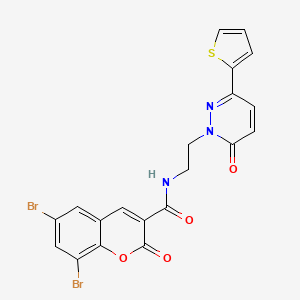
![{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid](/img/structure/B14125050.png)
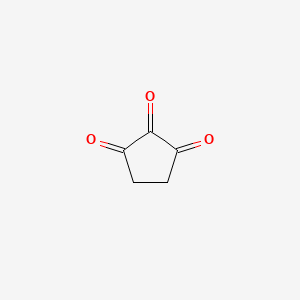
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)

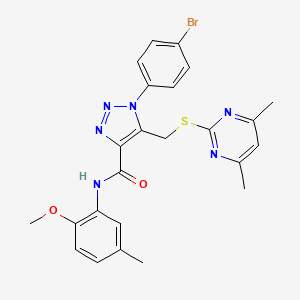
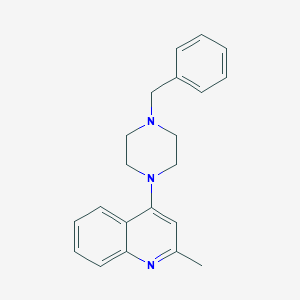
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)
